molecular formula C28H23F3N2O5S2 B3439375 N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE CAS No. 5774-36-7

N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B3439375
CAS No.: 5774-36-7
M. Wt: 588.6 g/mol
InChI Key: ZRNAWEGIOBZVLJ-UHFFFAOYSA-N
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Description

N-[2-(4-Methylbenzenesulfonamido)phenyl]-N-(4-methylbenzenesulfonyl)-4-(trifluoromethyl)benzamide is a sulfonamide-based compound featuring dual 4-methylbenzenesulfonyl groups and a 4-(trifluoromethyl)benzamide moiety. Sulfonamides are historically significant as antimicrobial agents and have expanded into anticancer, antifungal, and enzyme inhibitory applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . Structural studies of related sulfonamides, such as N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, reveal key geometric features (e.g., distorted tetrahedral geometry at sulfur) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N2O5S2/c1-19-7-15-23(16-8-19)39(35,36)32-25-5-3-4-6-26(25)33(40(37,38)24-17-9-20(2)10-18-24)27(34)21-11-13-22(14-12-21)28(29,30)31/h3-18,32H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNAWEGIOBZVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N(C(=O)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359935
Record name N-(4-Methylbenzene-1-sulfonyl)-N-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5774-36-7
Record name N-(4-Methylbenzene-1-sulfonyl)-N-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the sulfonation of 4-methylbenzenesulfonamide, followed by the introduction of the trifluoromethyl group through a series of reactions involving reagents such as trifluoromethyl iodide and a suitable base. The final step involves the coupling of the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Potential/Reported) References
N-[2-(4-Methylbenzenesulfonamido)phenyl]-N-(4-methylbenzenesulfonyl)-4-(trifluoromethyl)benzamide Likely C22H20F3N2O4S2 * ~544.53 Dual 4-methylbenzenesulfonyl groups; 4-(trifluoromethyl)benzamide Enzyme inhibition (e.g., carbonic anhydrase)
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide C19H15F3N4O3S 436.41 4-Methylpyrimidinyl sulfamoyl; 4-(trifluoromethyl)benzamide Not explicitly reported; pyrimidine moiety may target kinases
4-Methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide C24H33NO2S 399.59 4-Pentylcyclohexylphenyl; 4-methylbenzenesulfonamide Likely impacts membrane permeability due to lipophilic chain
N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide C15H14N2O5S 342.35 2-Methoxybenzamide; 4-aminocarbonylphenyl sulfonyl Potential hydrogen-bonding interactions via aminocarbonyl
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C14H11ClN2O4 306.71 Chloro, nitro, and methoxy substituents Nitro group may confer redox activity
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide C21H20N2O5S2 468.52 Formyl group; dual sulfonamide linkages Crystal structure reveals 3D hydrogen-bonded network
  • *Note: The molecular formula of the target compound is inferred based on its IUPAC name and comparison with analogs.
Key Observations:

Trifluoromethyl vs. Other Electron-Withdrawing Groups: The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and lipophilicity, contrasting with the nitro () and aminocarbonyl () groups in analogs. This may enhance metabolic stability and target binding .

Dual Sulfonamide Moieties : Unlike most analogs, the target compound features two 4-methylbenzenesulfonyl groups, which could increase steric bulk and influence enzyme-binding pocket interactions .

Structural Flexibility : Compounds like 4-Methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide () incorporate flexible alkyl chains, likely improving membrane permeability but reducing target specificity compared to the rigid trifluoromethylbenzamide core.

Research Findings and Computational Insights

  • Binding Affinity Predictions : The Glide XP scoring function () highlights hydrophobic enclosure and hydrogen-bonding motifs as critical for ligand-receptor interactions. The trifluoromethyl group in the target compound may enhance hydrophobic interactions, while sulfonamide oxygens could form hydrogen bonds with residues like histidine or aspartic acid in enzymes .
  • Weak C–H⋯O interactions stabilize its 3D network, a feature likely shared among sulfonamides .
  • Synthetic Challenges : The synthesis of sulfonamide derivatives often involves multi-step reactions, such as sulfonylation of amines () or oxidation of intermediates (). The target compound’s trifluoromethyl group may require specialized fluorination steps, increasing synthetic complexity compared to chloro or methoxy analogs .

Biological Activity

N-[2-(4-Methylbenzenesulfonamido)phenyl]-N-(4-methylbenzenesulfonyl)-4-(trifluoromethyl)benzamide, also known as MP-A08, is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6 g/mol
  • Structure : The compound consists of two 4-methyl-N-phenylbenzenesulfonamide moieties linked by an aldimine structure.

MP-A08 functions primarily as an ATP-competitive inhibitor of sphingosine kinases SK1 and SK2, with inhibition constants (Ki) reported at 27 µM and 6.9 µM, respectively . This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels, a signaling molecule involved in various cellular processes including proliferation, migration, and survival.

Anticancer Properties

The compound exhibits several anticancer properties:

  • Antineoplastic Agent : MP-A08 has shown efficacy in inhibiting tumor growth in various cancer cell lines.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Angiogenesis Inhibition : The compound disrupts the formation of new blood vessels necessary for tumor growth and metastasis .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that MP-A08 significantly reduces cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity .
    • Another investigation revealed that treatment with MP-A08 led to increased apoptosis markers such as cleaved caspase-3 and PARP in treated cells.
  • In Vivo Studies :
    • Animal models injected with MP-A08 showed reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent against solid tumors .
    • The compound's effect on tumor microenvironment modulation was also noted, suggesting a multifaceted approach to its anticancer activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of MP-A08 indicates good absorption characteristics with a favorable distribution in tissues. Toxicological studies have shown that it has a low mutagenicity profile compared to other compounds in its class, making it a promising candidate for further development .

Data Table: Biological Activities of MP-A08

Activity TypeDescriptionReference
AntineoplasticInhibits tumor growth in various cancer cell lines
Apoptosis InductionIncreases markers of apoptosis in cancer cells
Angiogenesis InhibitionDisrupts new blood vessel formation
Sphingosine Kinase InhibitionKi values of 27 µM (SK1) and 6.9 µM (SK2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

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